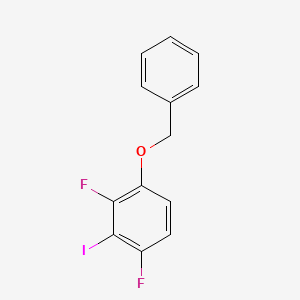

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene

Description

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene (C₁₃H₉F₂IO) is a halogenated aromatic compound characterized by a benzyloxy group at position 1, fluorine atoms at positions 2 and 4, and an iodine substituent at position 3 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electrophilic iodine atom, which facilitates substitution reactions. Its structural features—a bulky benzyloxy group and electron-withdrawing halogens—impart unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C13H9F2IO |

|---|---|

Molecular Weight |

346.11 g/mol |

IUPAC Name |

1,3-difluoro-2-iodo-4-phenylmethoxybenzene |

InChI |

InChI=1S/C13H9F2IO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

ZWFKOGLYELCGLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene typically involves multiple steps, including halogenation, protection, and substitution reactions. One common synthetic route starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The reaction conditions often involve the use of solvents and ligands to optimize yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.

Substitution: The iodo group in this compound is highly reactive and can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene involves its interaction with molecular targets through various pathways. The iodo group can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to produce desired products . The benzyloxy group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene with key analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₃H₉F₂IO | 354.12 g/mol | 1-BnO, 2-F, 4-F, 3-I | Cross-coupling reactions, drug synthesis |

| 1-(Benzyloxy)-3-iodobenzene | 107623-21-2 | C₁₃H₁₁IO | 310.13 g/mol | 1-BnO, 3-I | Intermediate in antiproliferative agents |

| 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene | Not Provided | C₁₃H₉BrFIO | 414.03 g/mol | 1-BnO, 4-Br, 2-F, 3-I | Halogen exchange reactions |

| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | 129464-01-3 | C₁₃H₁₀FNO₃ | 247.22 g/mol | 2-BnO, 4-F, 1-NO₂ | Nitration/functionalization studies |

| 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid | 1629971-64-7 | C₁₁H₁₃BF₂O₃ | 256.03 g/mol | 3-CyclopentylO, 2-F, 4-F, B(OH)₂ | Suzuki-Miyaura coupling |

Key Differences and Implications

Halogen Diversity: The iodine atom in this compound enhances its reactivity in metal-catalyzed cross-coupling reactions compared to bromine or chlorine analogs (e.g., 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene) . Fluorine atoms at positions 2 and 4 increase electron-withdrawing effects, stabilizing negative charges during nucleophilic substitutions, unlike non-fluorinated analogs like 1-(Benzyloxy)-3-iodobenzene .

Steric Effects :

- The benzyloxy group imposes steric hindrance, which can slow reaction kinetics but improve regioselectivity in arylations. This contrasts with smaller substituents (e.g., cyclopentyloxy in 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid), which offer less hindrance .

Functional Group Compatibility :

- Nitro-substituted analogs (e.g., 2-(Benzyloxy)-4-fluoro-1-nitrobenzene) are prone to reduction reactions, whereas iodine-containing derivatives are more suited for halogen-retentive transformations .

Research Findings and Challenges

- Stability Issues: Iodoaromatics may undergo light-induced degradation, necessitating dark storage conditions, as noted for 1-(Benzyloxy)-3-iodobenzene .

- Yield Optimization : Grignard reactions with iodo-substituted benzenes often produce byproducts (e.g., 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol), requiring careful purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.